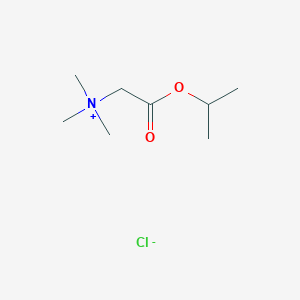
Betaine Isopropyl Ester Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betaine Isopropyl Ester Chloride is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Betaine Isopropyl Ester Chloride can be synthesized through the esterification of betaine with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically involves heating the carboxylic acid (betaine) and the alcohol (isopropyl alcohol) with a mineral acid catalyst to form the ester and water . The reaction is reversible, and the conditions such as temperature and time need to be optimized to achieve a high yield of the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE) to isolate and purify the compound . These methods ensure high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Betaine Isopropyl Ester Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Betaine Isopropyl Ester Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its therapeutic potential in treating certain medical conditions.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mecanismo De Acción
The mechanism of action of Betaine Isopropyl Ester Chloride involves its ability to donate a methyl group via the enzyme betaine homocysteine methyltransferase (BHMT). This enzyme catalyzes the conversion of homocysteine to methionine and dimethylglycine (DMG), which plays a crucial role in various metabolic pathways . The compound’s effects are mediated through its interaction with molecular targets and pathways involved in methylation and osmoregulation.
Comparación Con Compuestos Similares
Betaine Hydrochloride: Similar in structure but differs in its chloride ion and its use as a dietary supplement.
Choline Chloride: Another quaternary ammonium compound with similar methyl-donating properties but different applications.
Uniqueness: Its ability to participate in esterification and other reactions makes it valuable in various research and industrial contexts .
Propiedades
Fórmula molecular |
C8H18ClNO2 |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
trimethyl-(2-oxo-2-propan-2-yloxyethyl)azanium;chloride |
InChI |
InChI=1S/C8H18NO2.ClH/c1-7(2)11-8(10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
JAPCBMXNZAHKQY-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC(=O)C[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


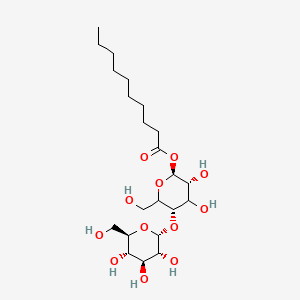
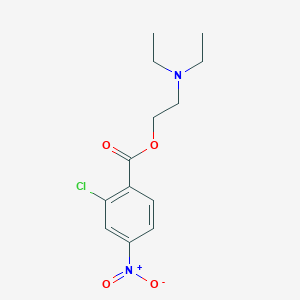
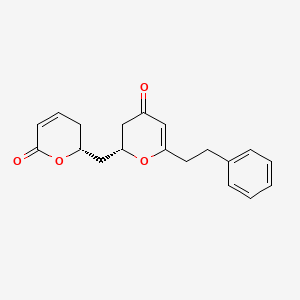
![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)
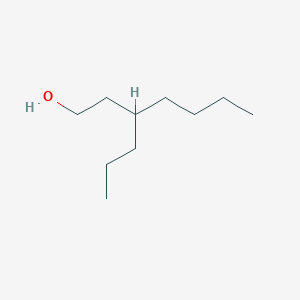
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)
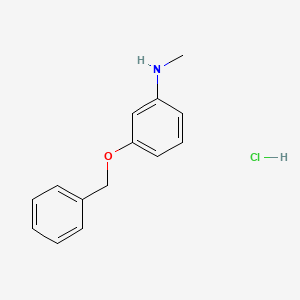
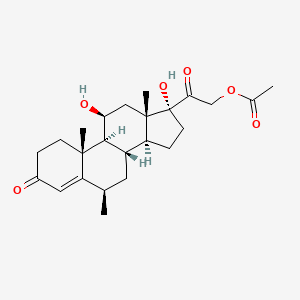
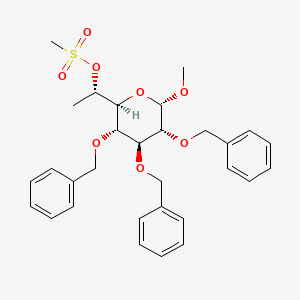
![3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13446078.png)
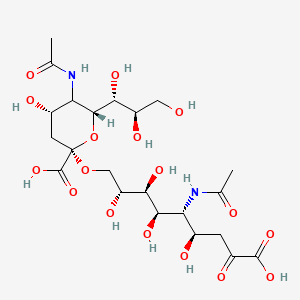
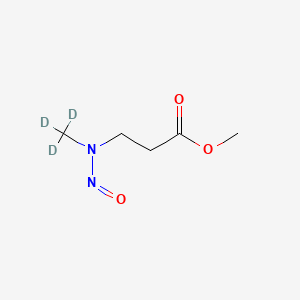
![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)

